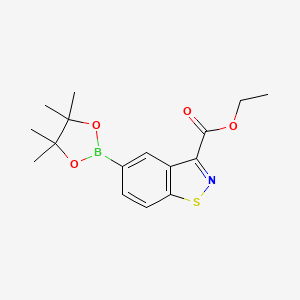

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. The molecule comprises a 1,2-benzothiazole core substituted with a pinacol boronate ester at the 5-position and an ethyl carboxylate group at the 3-position. Its molecular formula is C₁₇H₂₁BNO₃S, with a molecular weight of 316.16 g/mol (based on analogous structures in ). The benzothiazole moiety imparts electron-deficient character, enhancing reactivity in palladium-catalyzed coupling reactions .

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4S/c1-6-20-14(19)13-11-9-10(7-8-12(11)23-18-13)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFRDWOIQVAZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SN=C3C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723385 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936923-42-1 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields including pharmacology and agriculture.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety linked to a dioxaborolane group. Its molecular formula is , and it has a molecular weight of approximately 233.16 g/mol. The structure can be represented as follows:

Synthesis

This compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with boronic esters under controlled conditions. The synthesis typically employs reagents such as triethylamine and DMF (Dimethylformamide) to facilitate the reaction.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For example:

- Antibacterial : Studies indicate that related benzothiazole compounds have minimal inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against Gram-positive and Gram-negative bacteria .

- Antifungal : The compound exhibits antifungal activity comparable to standard antifungal agents .

Antiparasitic Activity

Benzothiazole derivatives have also been investigated for their anthelmintic properties. This compound has been noted for its effectiveness against parasitic infections in vitro . This suggests potential applications in treating helminth infections.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. This compound has shown significant inhibition of pro-inflammatory cytokines in cell culture models . This positions the compound as a candidate for further investigation in inflammatory disease treatment.

Case Studies and Research Findings

A review of literature reveals several key findings related to the biological activity of similar compounds:

These findings underscore the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds incorporating the benzothiazole moiety exhibit promising anticancer properties. Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate may enhance the efficacy of existing chemotherapeutic agents by acting synergistically against cancer cells. Studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines .

1.2 Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar dioxaborolane structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The incorporation of ethyl and benzothiazole groups may further enhance these properties by improving solubility and bioavailability .

Materials Science

2.1 Polymer Chemistry

this compound can be utilized as a monomer or additive in the synthesis of polymers with tailored properties. The dioxaborolane group can participate in cross-linking reactions or serve as a functional group for further modifications. This capability allows for the development of advanced materials with specific mechanical and thermal properties .

2.2 Sensor Development

The compound's ability to undergo reversible reactions makes it suitable for sensor applications. For instance, it can be integrated into sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in pH or ionic strength .

Organic Synthesis

3.1 Cross-Coupling Reactions

this compound can act as a boronic ester in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals . The presence of the dioxaborolane group enhances the reactivity and selectivity of these reactions.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Reactivity in Cross-Coupling Reactions

- Benzothiazole vs. Benzofuran Analogs : The benzothiazole core in the target compound exhibits higher electron deficiency compared to benzofuran (), leading to faster oxidative addition in palladium-catalyzed couplings. Benzofuran derivatives, however, show reduced steric hindrance, favoring coupling with bulky substrates .

- Thiophene Derivatives : Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate () demonstrates superior π-conjugation, making it ideal for optoelectronic materials. However, sulfur’s lower electronegativity vs. nitrogen in benzothiazole reduces its electrophilicity in couplings .

- Heterocycle Stability : Benzoisoxazole analogs () are prone to ring-opening under acidic conditions due to the labile N-O bond, whereas benzothiazole derivatives retain stability across broader pH ranges .

Solubility and Physicochemical Properties

- Polar Groups : The morpholine-substituted pyridinyl boronate () has enhanced water solubility (logP ~1.2) compared to the hydrophobic benzothiazole analog (logP ~3.5), enabling use in aqueous-phase reactions .

- Ester Functionality : Ethyl carboxylate groups (e.g., in and ) improve solubility in organic solvents like THF and DCM, facilitating homogeneous reaction conditions .

Preparation Methods

Esterification of Carboxylic Acids

The initial step involves converting the benzothiazole-3-carboxylic acid into its ethyl ester derivative. This is commonly achieved by refluxing the carboxylic acid with thionyl chloride in absolute ethanol under inert atmosphere (argon) for several hours, followed by workup with aqueous sodium bicarbonate and extraction with dichloromethane. This method provides high yields (typically >90%) of the ethyl ester and is well-documented for related aromatic carboxylic acids.

| Reagent | Amount (equiv) |

|---|---|

| Thionyl chloride | 3.0 equiv |

| Absolute ethanol | 1.5 mL per mmol acid |

| Atmosphere | Argon |

| Temperature | Reflux for 3 hours |

- Removal of volatiles under reduced pressure

- Neutralization with saturated NaHCO3 solution

- Extraction with CH2Cl2

- Drying over Na2SO4 and concentration to yield the ester

Halogenation and Iodination

Selective halogenation at the 5-position of the benzothiazole ring is a critical step to enable subsequent borylation. A common approach involves:

- Nitration of the aromatic ring (if starting from a nitrobenzoate precursor)

- Reduction of the nitro group to an amine using iron powder in acetic acid

- Diazotization of the amine with sodium nitrite in acidic medium, followed by iodination with potassium iodide to introduce the iodine substituent at the 5-position

This diazotization-iodination sequence is effective for preparing iodinated esters that serve as precursors for borylation.

Borylation to Introduce the Boronate Ester

The key transformation is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This is achieved via palladium-catalyzed borylation of the aryl iodide intermediate using bis(pinacolato)diboron (B2pin2) under mild conditions.

| Component | Details |

|---|---|

| Aryl iodide | Prepared iodinated ester |

| Bis(pinacolato)diboron (B2pin2) | 1.2 equiv |

| Palladium catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or similar |

| Solvent | DMSO or dioxane |

| Temperature | 80-100 °C |

| Time | 12-24 hours |

The reaction proceeds via oxidative addition of the aryl iodide to the Pd catalyst, transmetallation with B2pin2, and reductive elimination to yield the boronate ester.

Purification and Characterization

The crude product is purified by flash chromatography using gradient elution (e.g., petroleum ether/ethyl acetate mixtures). Characterization is performed by NMR spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Thionyl chloride, EtOH, reflux, argon atmosphere | ~90-95 | High yield, clean conversion |

| 2 | Nitro reduction | Fe powder, AcOH, room temperature, overnight | >85 | Crude aminobenzoate used directly |

| 3 | Diazotization/Iodination | NaNO2, HCl, KI, ice bath, overnight | 80-85 | Efficient halogenation at 5-position |

| 4 | Borylation | B2pin2, Pd catalyst, base, DMSO/dioxane, 80-100 °C | 70-90 | Key step for boronate ester introduction |

Research Findings and Optimization Notes

- The esterification step using thionyl chloride is preferred for its simplicity and high efficiency.

- Reduction of nitro groups with iron powder in acetic acid is mild and avoids harsh conditions, preserving sensitive substituents.

- The diazotization-iodination sequence is robust and allows for selective introduction of iodine at the desired position, which is critical for the subsequent palladium-catalyzed borylation.

- Palladium-catalyzed borylation using bis(pinacolato)diboron is a widely accepted method for installing the boronate ester group, with reaction conditions optimized to balance conversion and minimize side reactions.

- Purification by flash chromatography ensures isolation of the pure boronate ester suitable for further synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole-3-carboxylate?

- Methodology :

- Step 1 : Construct the benzothiazole core via cyclization of a substituted aniline with ethyl chlorooxoacetate under basic conditions (e.g., NaHCO₃ in ethanol) .

- Step 2 : Introduce the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous THF at 80°C for 12 hours .

- Purification : Column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N to suppress boronate hydrolysis) yields >90% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- ¹H/¹³C NMR : Verify the benzothiazole aromatic protons (δ 7.5–8.5 ppm) and boronate ester methyl groups (δ 1.2–1.4 ppm) .

- HPLC-MS : Confirm molecular ion peak ([M+H]⁺ at m/z 345.2) and absence of unreacted precursors .

- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, B-O at ~1350 cm⁻¹) .

Q. What solvents and conditions are compatible with this boronate ester during storage and reactions?

- Stability Guidelines :

- Storage : Anhydrous DCM or THF at –20°C under argon; avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis .

- Reaction Compatibility : Use aprotic solvents (DMF, toluene) and mild bases (K₂CO₃) in cross-coupling reactions to preserve the boronate moiety .

Advanced Research Questions

Q. How does the electron-withdrawing benzothiazole group influence Suzuki-Miyaura cross-coupling efficiency?

- Mechanistic Insights :

- The benzothiazole’s electron-deficient nature accelerates oxidative addition of aryl halides to Pd(0) but may slow transmetallation due to reduced electron density at the boron center. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and CsF as a base in THF at 60°C .

- Data Contradiction : Lower yields reported with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) suggest steric/electronic mismatching. Adjust ligands (e.g., SPhos) or use microwave-assisted heating (120°C, 30 min) to improve reactivity .

Q. How can researchers resolve conflicting crystallographic data for the boronate ester geometry?

- Crystallography Protocol :

- Grow single crystals via slow diffusion of pentane into a saturated EtOAc solution.

- Refine data using SHELXL (monoclinic space group P2₁/c), focusing on the dioxaborolane ring’s planar geometry (B-O bond length: ~1.36 Å) .

- Troubleshooting : If twinning occurs, apply the TWIN/BASF command in SHELX to model disorder .

Q. What strategies mitigate protodeboronation during cross-coupling with sterically hindered substrates?

- Optimization Framework :

- Catalyst Screening : Use PdCl₂(AmPhos)₂ for bulky aryl halides to reduce β-hydride elimination .

- Additives : Include 10 mol% 4-dimethylaminopyridine (DMAP) to stabilize the boronate intermediate .

- Kinetic Analysis : Monitor reaction progress via in situ ¹¹B NMR to detect protodeboronation (δ ~10 ppm for boric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.